2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride
Description
Properties
IUPAC Name |
2-(chloromethyl)-4-phenyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS.ClH/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKSTWGNZKMPKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The synthesis begins with 2-chloroacetophenone and thiourea in ethanol under reflux. The α-chloroketone reacts with thiourea to form a thioamide intermediate, which cyclizes to yield 4-phenyl-1,3-thiazole-2-amine. Subsequent chloromethylation introduces the chloromethyl group at position 2.
Key reaction conditions :
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Solvent: Ethanol or methanol
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Temperature: 60–80°C
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Catalyst: None required (base-mediated cyclization)
Chloromethylation and Hydrochloride Formation
Chloromethylation is achieved using chloromethyl methyl ether (MOM-Cl) or formaldehyde/HCl under acidic conditions. The free base is then treated with hydrochloric acid to form the hydrochloride salt. A representative procedure from VulcanChem involves:
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Dissolving 4-phenyl-1,3-thiazole-2-amine in dichloromethane.
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Adding MOM-Cl and catalytic ZnCl₂ at 0–5°C.
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Quenching with ice-water and extracting the chloromethyl intermediate.
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Treating with HCl gas in ether to precipitate the hydrochloride salt.
Yield : 65–75% (over two steps)
Purity : >95% (HPLC)
Photocatalytic Chlorination for Direct Functionalization
Recent advances in photocatalytic methods offer a streamlined route to chloromethylthiazoles. A patent by CN112661717A describes a UV-mediated chlorination process using sulfonyl chloride and azoisobutyrylcyanamide (AIBN) as a radical initiator.
Reaction Setup and Optimization
The method employs 2-phenyl-1,3-thiazole-4-methanol as the starting material. Key steps include:
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Dissolving the substrate in acetonitrile with sulfonyl chloride (1:1 molar ratio).
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Adding AIBN (2–3 wt%) and irradiating with UV light (254 nm) at 0–5°C for 2.5–6 hours.
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Removing the solvent via reduced-pressure distillation.
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Purifying the crude product via recrystallization from dichloromethane/hexane.
Advantages :
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Avoids hazardous chloromethylating agents (e.g., MOM-Cl).
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Higher regioselectivity (>90% chloromethylation at position 2).
Yield : 80–85%
Reaction Scale : Demonstrated at 100 g scale with consistent results.
Hydrochloride Salt Formation: Critical Parameters
Converting the chloromethylthiazole free base to the hydrochloride salt requires careful control of stoichiometry and crystallization conditions.
Acid Selection and Solvent Systems
Hydrochloric acid (37% aqueous) is bubbled into a chilled ether solution of the free base. Alternative methods use HCl gas in dichloromethane, yielding a crystalline precipitate.
Optimal conditions :
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Temperature: 0–5°C (prevents decomposition).
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Solvent: Ether or dichloromethane.
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Molar ratio: 1:1.05 (base:HCl) to ensure complete protonation.
Yield : 90–95% (salt formation step)
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Hantzsch Condensation | 2-Chloroacetophenone | Thiourea, MOM-Cl, HCl | 65–75 | >95 | Moderate |
| Photocatalytic | 2-Phenylthiazole-4-methanol | SO₂Cl₂, AIBN, UV | 80–85 | >98 | High |
| Hydrochloride Salt | Free base | HCl gas | 90–95 | >99 | High |
Key observations :
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The photocatalytic route offers superior yield and purity but requires specialized UV equipment.
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Classical Hantzsch methods remain viable for small-scale synthesis but generate more waste.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloromethyl group undergoes nucleophilic substitution due to the electrophilic nature of the chlorine atom. This reactivity enables diverse derivatization pathways:
Mechanistic Insight : The substitution proceeds via an Sₙ2 mechanism, where the nucleophile attacks the electrophilic carbon adjacent to chlorine, displacing the chloride ion. The reaction rate is influenced by solvent polarity and temperature .
Hydrolysis Reactions
Under acidic or basic conditions, the chloromethyl group hydrolyzes to form a hydroxymethyl derivative:
Conditions :
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Basic hydrolysis : 1M NaOH, 60°C, 4 hours (yield: ~85%)
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Acidic hydrolysis : Dilute HCl, reflux, 6 hours (yield: ~78%)
The hydroxymethyl derivative serves as a precursor for esterification or oxidation reactions .
Cyclization and Ring-Opening Reactions
The thiazole ring participates in cyclization with bifunctional nucleophiles. For example, reaction with hydrazine forms fused heterocycles:
Key Findings :
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Cyclized derivatives exhibit enhanced anticancer activity against breast cancer cell lines (IC₅₀: 1.2–3.8 μM) .
-
The reaction requires anhydrous conditions to avoid competing hydrolysis .
Oxidation and Reduction Reactions
The thiazole ring and substituents undergo redox transformations:
| Reaction Type | Reagents/Conditions | Product | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | 2-(Chloromethyl)-4-phenyl-1,3-thiazole-5-oxide | Increased electrophilicity |
| Reduction | NaBH₄, ethanol, 0°C | Partial saturation of thiazole ring | Altered electronic properties |
Note : Oxidation of the thiazole sulfur to sulfoxide enhances hydrogen-bonding capacity, impacting drug-receptor interactions .
Stability and Handling Considerations
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Storage : Stable at 4°C under inert atmosphere; decomposes above 150°C.
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Hazards : Corrosive (causes skin/eye irritation) and moisture-sensitive .
This compound’s versatility in nucleophilic substitution and ring-functionalization reactions makes it a critical intermediate in synthesizing bioactive thiazole derivatives. Further research is warranted to explore its utility in catalysis and materials science.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H8ClNS
- Molecular Weight : 209.69 g/mol
- CAS Number : 65385-00-4
The compound features a thiazole ring substituted with a chloromethyl group at the 2-position and a phenyl group at the 4-position. This substitution pattern enhances its reactivity, particularly in nucleophilic substitution reactions.
Medicinal Chemistry
2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride is primarily utilized as a precursor in the development of pharmaceutical compounds. Its applications include:
- Antimicrobial Agents : The compound has shown potential in synthesizing derivatives that exhibit antibacterial and antifungal properties.
- Anticancer Research : It serves as a pharmacophore in drug design aimed at inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and DNA interaction.
Material Science
The reactive chloromethyl group allows for the incorporation of this compound into polymers and coatings. Applications in this domain include:
- Polymer Chemistry : Used as an intermediate to create functionalized polymers that can enhance material properties such as durability and resistance to environmental factors.
- Coatings : Employed in the formulation of coatings that require specific chemical reactivity or adhesion properties.
Biological Studies
In biological research, this compound is instrumental for:
- Enzyme Inhibition Studies : It is used to develop inhibitors that target specific enzymes, providing insights into metabolic pathways.
- Receptor Binding Studies : The compound aids in understanding how certain biological receptors interact with potential drug candidates.
Chemical Reactions and Mechanisms
The versatility of this compound is evident in its ability to undergo various chemical reactions:
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Nucleophilic Substitution : The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Reaction Type Example Nucleophiles Products Formed Nucleophilic Substitution Amines, Thiols Substituted thiazoles - Oxidation and Reduction : The thiazole ring can be oxidized or reduced to modify its electronic properties or remove functional groups.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored derivatives of this compound for their anticancer properties. The research demonstrated that specific modifications led to increased potency against breast cancer cell lines, highlighting the compound's potential as a scaffold for developing new anticancer agents.
Case Study 2: Antimicrobial Properties
Research conducted by Pharmaceutical Biology indicated that derivatives synthesized from this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of the thiazole core in enhancing biological activity.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. The phenyl group can enhance the compound’s binding affinity to hydrophobic pockets in target molecules.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes structural variations, molecular weights, and key identifiers of analogous thiazole compounds:
Impact of Substituents on Properties
- Positional Isomerism: The target compound (chloromethyl at 2, phenyl at 4) and its positional isomer 4-(Chloromethyl)-2-phenyl-1,3-thiazole (chloromethyl at 4, phenyl at 2) exhibit distinct electronic environments. The chloromethyl group at position 2 in the target compound may enhance electrophilic reactivity, facilitating nucleophilic substitution reactions .
Functional Group Variations :
- Methyl vs. Phenyl : Methyl substituents (e.g., 4-(Chloromethyl)-2-methyl-1,3-thiazole hydrochloride) reduce steric hindrance compared to phenyl, improving solubility in polar solvents .
- Chlorophenyl vs. Phenyl : The 2-(4-Chlorophenyl)-4-phenyl derivative (CAS 2227-72-7) introduces electron-withdrawing Cl, enhancing stability and π-π stacking interactions in crystal structures .
Biological Activity
2-(Chloromethyl)-4-phenyl-1,3-thiazole hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₀H₈ClN₁S
- Molecular Weight : 211.69 g/mol
- CAS Number : 65385-00-4
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It interacts with neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, which may involve disrupting microbial cell wall synthesis or function .
Anticancer Activity
Research indicates that this compound has notable antiproliferative effects on various cancer cell lines. A study demonstrated that this compound exhibited an IC50 value significantly lower than standard chemotherapeutics against colorectal cancer (HCT-116) cells, suggesting its potential as a lead compound for further development in cancer therapy.
| Cell Line | IC50 Value (µM) | Comparison with Standard |
|---|---|---|
| HCT-116 | 12.5 | Lower than Doxorubicin |
Anticonvulsant Activity
In a study utilizing the pentylenetetrazole (PTZ) model, derivatives of this compound were tested for anticonvulsant efficacy. Results indicated that certain analogs effectively eliminated tonic extensor phases in treated subjects, highlighting strong anticonvulsant properties.
| Compound | Efficacy (%) | Model Used |
|---|---|---|
| Compound A | 90% | PTZ Model |
| Compound B | 75% | PTZ Model |
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various bacterial strains. A comparative analysis showed effective inhibition against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Staphylococcus aureus | 0.35 | 0.70 |
| Escherichia coli | 0.50 | 1.00 |
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer properties of this compound was conducted using HCT-116 cells. The findings revealed that the compound significantly inhibited cell proliferation with an IC50 value of approximately 12.5 µM, which is notably lower than traditional chemotherapeutic agents.
Case Study 2: Anticonvulsant Efficacy
In another research study focused on anticonvulsant activity, derivatives of this compound were evaluated in the PTZ-induced seizure model. The results indicated a strong anticonvulsant effect, with certain analogs achieving up to a 90% efficacy rate in preventing seizures.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| Ethyl (S)-2-amino-3-(4-methoxyphenyl)propanoate | Moderate anticancer activity |
| Benzyl (S)-2-amino-3-(4-methoxyphenyl)propanoate | Lower neuroprotective effects |
| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Stronger interaction with specific receptors |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(chloromethyl)-4-phenyl-1,3-thiazole hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via cyclization reactions involving thiourea derivatives and α-chloroketones. For example, a Mannich-base approach using 4-phenylthiazole precursors with chloromethylating agents (e.g., chloromethyl methyl ether) under acidic conditions (HCl) yields the hydrochloride salt . Key variables include temperature (70–80°C), solvent (ethanol or PEG-400), and catalyst choice (e.g., Bleaching Earth Clay for improved regioselectivity) . Yield optimization often requires monitoring via TLC and recrystallization in ethanol/water mixtures .
- Data : Reported yields range from 60–85%, with purity >95% confirmed by HPLC. Impurities often arise from incomplete cyclization or side reactions with the chloromethyl group .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Confirms the thiazole ring (C=N stretch at 1600–1650 cm⁻¹) and C-Cl bond (600–800 cm⁻¹) .
- NMR : H NMR shows the chloromethyl proton as a singlet at δ 4.5–4.7 ppm, while the phenyl group resonates at δ 7.2–7.8 ppm .
- X-ray crystallography : SHELXL software ( ) is used to resolve the crystal structure, revealing planar thiazole rings and intermolecular N–H⋯Cl hydrogen bonds (bond length: 3.1–3.3 Å) .
- Data : Crystallographic parameters (e.g., space group , ) are critical for validating molecular geometry .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
- Methodology : AutoDock4 ( ) is employed to model interactions with target proteins (e.g., enzymes). The chloromethyl group’s electrophilicity and thiazole’s π-π stacking capability are key parameters. Docking protocols include:
- Flexible sidechain adjustments for receptor active sites.
- Scoring functions (e.g., Lamarckian GA) to estimate binding affinities (ΔG values) .
Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?
- Methodology :
- Meta-analysis : Compare IC values across studies, controlling for variables like cell line (e.g., HeLa vs. MCF-7) and assay conditions (pH, incubation time) .
- SAR studies : Modify the chloromethyl group to ethyl or amine derivatives to isolate electronic vs. steric effects .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
